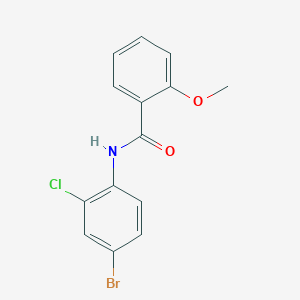![molecular formula C24H31N3O4 B250827 METHYL 3-[2-(4-ETHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE](/img/structure/B250827.png)
METHYL 3-[2-(4-ETHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[2-(4-ethylphenoxy)acetamido]-4-(4-ethylpiperazin-1-yl)benzoate is a complex organic compound that features a benzoate ester, an acetamido group, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-(4-ethylphenoxy)acetamido]-4-(4-ethylpiperazin-1-yl)benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The initial step involves the esterification of benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Acetamido Group: The next step involves the acylation of the benzoate ester with acetic anhydride to introduce the acetamido group.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction using 4-ethylphenol and a suitable leaving group such as a halide.
Formation of the Piperazine Ring: The final step involves the reaction of the intermediate compound with 4-ethylpiperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-[2-(4-ethylphenoxy)acetamido]-4-(4-ethylpiperazin-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Propiedades
Fórmula molecular |
C24H31N3O4 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
methyl 3-[[2-(4-ethylphenoxy)acetyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C24H31N3O4/c1-4-18-6-9-20(10-7-18)31-17-23(28)25-21-16-19(24(29)30-3)8-11-22(21)27-14-12-26(5-2)13-15-27/h6-11,16H,4-5,12-15,17H2,1-3H3,(H,25,28) |
Clave InChI |
ODHVEWKPYSMQMJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC |
SMILES canónico |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)
![Methyl 2-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250747.png)
![4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B250750.png)

![N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B250753.png)
![N-(4-{[(4-isopropylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250754.png)
![N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B250755.png)
![N-[2-methoxy-4-(1-naphthoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B250758.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250759.png)
![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250761.png)
![N-[4-[(3,4-dimethoxybenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B250763.png)
![3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250764.png)
![N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250766.png)
![N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B250767.png)
